

Theoretical pKa values of (2-Hydroxyethyl)iminodiacetic acid

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Compound of Interest

Compound Name: (2-Hydroxyethyl)iminodiacetic acid

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Introduction to (2-Hydroxyethyl)iminodiacetic Acid (HEIDA)

N-(2-Hydroxyethyl)iminodiacetic acid, commonly known as HEIDA, is a chelating agent and an organic building block. It is structurally related to iminodiacetic acid and nitrilotriacetic acid.

[1] As a polyprotic acid, HEIDA can exist in several protonation states depending on the pH of the solution. The pKa values, which quantify the acidity of the ionizable groups, are critical for understanding and predicting its behavior in various chemical and biological systems. These values are essential for applications in coordination chemistry, drug formulation, and environmental science, as they influence properties such as solubility, lipophilicity, and metal-binding affinity.[2][3]

Acid Dissociation Constants (pKa) of HEIDA

(2-Hydroxyethyl)iminodiacetic acid has two carboxylic acid groups and a tertiary amine, leading to distinct protonation steps. The literature reports two primary pKa values corresponding to the dissociation of the two carboxylic acid protons. The protonation of the tertiary amine occurs at a lower pH and is often associated with the first pKa value, while the second deprotonation corresponds to the second carboxylic acid group.

Table 1: Summary of pKa Values for **(2-Hydroxyethyl)iminodiacetic Acid**

pKa Value	Reported Value	Method of Determination	Conditions
pKa1	2.2	Experimental	25°C, $\mu=0.1$
pKa2	8.65	Experimental	25°C, $\mu=0.1$

Note: While specific theoretically calculated pKa values for HEIDA are not readily available in the cited literature, the following sections detail the computational methodologies used to predict such values.

Methodologies for pKa Determination

The determination of pKa values can be approached through both experimental measurements and theoretical calculations.

Experimental Protocols

Potentiometric Titration

Potentiometric titration is a standard method for the experimental determination of pKa values. [4] The protocol involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Detailed Protocol:

- Calibration: The pH meter is calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10). [4]
- Sample Preparation: A solution of HEIDA of a known concentration (e.g., 1 mM) is prepared in purified water. An inert electrolyte, such as 0.15 M potassium chloride, is added to maintain a constant ionic strength. [4]
- Titration: The solution is placed in a thermostatted vessel and purged with an inert gas like nitrogen to remove dissolved carbon dioxide. [4]
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the HEIDA solution.

- After each addition, the solution is allowed to reach equilibrium, and the pH is recorded.[4]
- Data Analysis: The recorded pH values are plotted against the volume of titrant added. The pKa values are determined from the inflection points of the resulting sigmoid titration curve.
[5]

Theoretical and Computational Protocols

Theoretical pKa prediction offers a powerful alternative to experimental methods, especially for novel compounds or for high-throughput screening.[3][6] These methods are broadly categorized into quantum mechanical approaches and empirical or machine learning-based models.

Quantum Mechanical (QM) Methods

QM methods calculate the pKa from first principles by determining the Gibbs free energy change of the dissociation reaction.[2]

Workflow for QM-based pKa Prediction:

- Structure Optimization: The 3D structures of the protonated and deprotonated forms of HEIDA are optimized in the gas phase using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31+G(d).
- Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.
- Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model.[7] This step is crucial as it accounts for the effect of the solvent (typically water).
- pKa Calculation: The pKa is calculated using the following thermodynamic relationship:
 - $\Delta G_{aq} = G_{aq}(A^-) + G_{aq}(H^+) - G_{aq}(HA)$
 - $pKa = \Delta G_{aq} / (2.303 * RT)$ where ΔG_{aq} is the Gibbs free energy of dissociation in the aqueous phase, and $G_{aq}(H^+)$ is the solvation free energy of the proton, which is a well-

established value.

Empirical and Machine Learning Methods

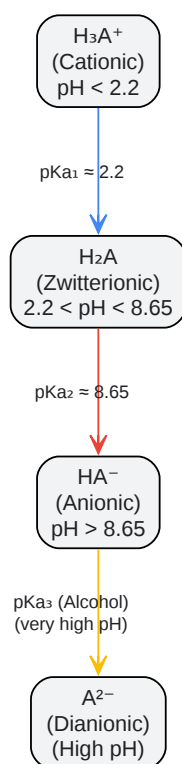
These methods predict pKa based on the chemical structure by leveraging large databases of experimental pKa values. They often employ Quantitative Structure-Activity Relationship (QSAR) models.^[2]

Workflow for Empirical pKa Prediction:

- **Descriptor Calculation:** The 2D or 3D structure of HEIDA is used to calculate a set of numerical descriptors that encode its structural and electronic features.
- **Model Application:** These descriptors are fed into a pre-trained statistical or machine learning model (e.g., support vector machines, neural networks) that has been developed using a large dataset of molecules with known pKa values.^[2]
- **pKa Prediction:** The model outputs the predicted pKa values for the ionizable centers in the molecule. Commercial software packages like ACD/Labs and ChemAxon utilize these types of methods.

Visualization of Protonation Equilibria

The protonation and deprotonation of **(2-Hydroxyethyl)iminodiacetic acid** can be visualized as a series of equilibria. The following diagram illustrates the different species of HEIDA present at various pH ranges, corresponding to its pKa values.



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Caption: Protonation equilibria of **(2-Hydroxyethyl)iminodiacetic acid (HEIDA)**.

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